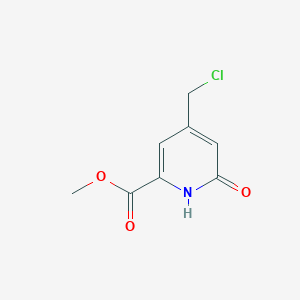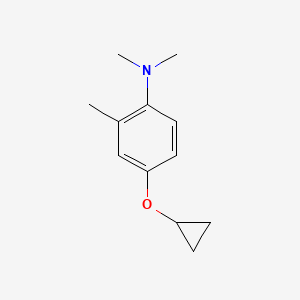![molecular formula C14H17F3N2O3 B14845002 Tert-butyl [4-acetyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14845002.png)
Tert-butyl [4-acetyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl [4-acetyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate is a chemical compound with the molecular formula C12H15F3N2O2. This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a trifluoromethyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [4-acetyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Acetylation: The acetyl group is added to the pyridine ring through an acetylation reaction using acetic anhydride or acetyl chloride.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate compound with tert-butyl isocyanate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
Tert-butyl [4-acetyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Tert-butyl [4-acetyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl [4-acetyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
類似化合物との比較
Similar Compounds
- tert-butyl (2-(trifluoromethyl)pyridin-4-yl)methylcarbamate
- tert-butyl (1-(2,6-bis(trifluoromethyl)pyridin-4-yl)piperidin-4-yl)(methyl)carbamate
Uniqueness
Tert-butyl [4-acetyl-6-(trifluoromethyl)pyridin-2-YL]methylcarbamate is unique due to the presence of both an acetyl group and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications.
特性
分子式 |
C14H17F3N2O3 |
|---|---|
分子量 |
318.29 g/mol |
IUPAC名 |
tert-butyl N-[[4-acetyl-6-(trifluoromethyl)pyridin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C14H17F3N2O3/c1-8(20)9-5-10(19-11(6-9)14(15,16)17)7-18-12(21)22-13(2,3)4/h5-6H,7H2,1-4H3,(H,18,21) |
InChIキー |
QTUOJLHQCMYFBU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=NC(=C1)C(F)(F)F)CNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-5-one](/img/structure/B14844964.png)


![3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropan-1-amine](/img/structure/B14844988.png)
